molecular formula C8H17NO B1265821 1-Isopropylpiperidin-4-ol CAS No. 5570-78-5

1-Isopropylpiperidin-4-ol

Cat. No. B1265821
CAS RN: 5570-78-5
M. Wt: 143.23 g/mol
InChI Key: UZRXHHMTKCJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Isopropylpiperidin-4-ol involves various chemical reactions and techniques. For instance, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which are structurally similar to 1-Isopropylpiperidin-4-ol, have been explored through reactions that yield cis and trans isomers of the compound. These processes involve the use of specific reagents and conditions to control the stereochemistry of the resulting compounds (Casy & Jeffery, 1972).

Molecular Structure Analysis

The molecular structure of compounds analogous to 1-Isopropylpiperidin-4-ol has been studied using various spectroscopic techniques. NMR spectroscopy, in particular, provides detailed information about the molecular structure and the conformational preferences of these compounds. For example, the synthesis, spectral, and computational studies of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes reveal the presence of rotameric forms and their conformational behavior in solution (Manimekalai & Sivakumar, 2010).

Chemical Reactions and Properties

1-Isopropylpiperidin-4-ol and related compounds can undergo various chemical reactions, highlighting their reactive nature and chemical properties. The ultrasound-promoted synthesis of bipodal and tripodal piperidin-4-ones, followed by reduction to piperidin-4-ols, showcases the compound's ability to participate in chemical transformations that lead to structurally complex and interesting molecules (Rajesh, Reddy, & Vijayakumar, 2012).

Scientific Research Applications

Stereochemistry and Analgesic Properties

  • Stereochemistry in Medicinal Chemistry : The stereochemistry of diastereoisomeric propionyl esters of 4-(2-furyl)-3-methyl-1-phenethylpiperidin-4-ols, which includes compounds similar to 1-isopropylpiperidin-4-ol, has been analyzed through 13C NMR. This research provides insights into the molecular structures that may correlate with analgesic properties, important in medicinal chemistry (Casy, Dewar, & Pascoe, 1983).

Synthesis and Structural Analysis

  • Total Synthesis and Cancer Treatment : 1-Isopropylpiperidin-4-ol derivatives have been synthesized in the context of developing inhibitors for P-glycoprotein, a protein implicated in multi-drug resistance in cancer treatment. This demonstrates the compound's relevance in creating complex structures for therapeutic purposes (Todoroki, Iwatsu, Urabe, & Inoue, 2014).

  • Synthesis and Stereochemistry in Organic Chemistry : The synthesis and stereochemical analysis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, closely related to 1-isopropylpiperidin-4-ol, offer valuable insights into configurations and preferred conformations, crucial for organic chemistry and drug design (Casy & Jeffery, 1972).

Biological Activities and Antimicrobial Properties

  • Stereochemical Effects on Biological Activities : The synthesis of derivatives of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, a compound similar to 1-isopropylpiperidin-4-ol, and their stereochemical effect on antibacterial, antifungal, and anthelmintic activities highlight the importance of stereochemistry in determining biological activities. This is significant in the development of new antimicrobial agents (Venkatesan & Maruthavanan, 2015).

  • Antimicrobial Evaluation : The synthesis and stereochemistry of t(3)-isopropyl-r(2), c(6)-di-2′-furanylpiperidin-4-one and its derivatives, which are structurally related to 1-isopropylpiperidin-4-ol, and their evaluation for antimicrobial properties against various bacterial and fungal strains, underscore the potential of these compounds in antimicrobial research (Jayabharathi, Manimekalai, Selvaraj, & Praveena, 2007).

Safety And Hazards

The safety information for 1-Isopropylpiperidin-4-ol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXHHMTKCJKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204236
Record name 1-Isopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperidin-4-ol

CAS RN

5570-78-5
Record name 1-Isopropylpiperidin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropylpiperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cold solution of 1-isopropylpiperidone (purchased at Chemie Brunschwig AG, 100 g, 1.0 eq.) in ethanol (500 mL) was added sodium borohydride (19.3 g, 0.7 eq.) in small portions. The reaction mixture was allowed to warm up to room temperature and was stirred overnight. After concentrating the mixture in vacuo, ice water (1 kg), sodium hydroxide aqueous solution (28% in mass, 0.5 L) and dichloromethane (1 L) were added. The mixture was stirred vigorously for 4 h and the aqueous layer was extracted with dichloromethane. Combined organic layers were washed with brine, dried over sodium sulfate, filtered and purified by fractionated vacuum distillation (20 mbar). One fraction (boiling point 95° C. at 20 mBar) was isolated to yield 61.3 g (60%) of the desired product as colorless oil. MS (m/e): 144.5 (MH+, 100%).
Name
1-isopropylpiperidone
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxypiperidine (10 g, 0.10 mol), acetone (21.8 mL, 0.30 mol), acetic acid (5.7 mL, 0.10 mol) and tetrahydrofuran (150 mL) was stirred in an ice bath for 15 minutes. Sodium triacetoxyborohydride (31.3 g, 0.15mol) was then added portionwise and the mixture was stirred for a further 10 minutes. The reaction mixture was then warmed and stirred at room temperature for 10 minutes and at 40° C. for 2.5 hours. The solvent was evaporated under reduced pressure and the residue was dissolved in water (50 mL). The aqueous solution was basified to pH9 with 0.88 ammonia and the solution was stirred for 30 minutes. The reaction mixture was then extracted with diethyl ether (2×200 mL) and the combined extracts were dried over sodium sulfate and concentrated in vacuo to give a yellow oil. The oil was purified by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 96:4:1 to 90:10:1, to afford the title product as a yellow oil in quantitative yield, 14.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxypiperidine (2.13 g, 21.1 mmol), K2CO3 (5.83 g, 2 eq.), 2-bromopropane (11.2 g, 91 mmol, 4.3 eq.) and MeOH (21.3 ml) were refluxed together overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (40 ml) and extracted with TBME (40 ml). The aqueous phase was basified to pH 14 with 2M NaOH solution and extracted with DCM (9×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give 1-isopropyl-4-hydroxypiperidine (2.41 g, 80%) as a pale yellow oil.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-piperidinol (2.13 g, 21.1 mmol) was added to methanol (21 mL), and potassium carbonate (5.83 g, 42.2 mmol) and 2-bromopropane (11.2 g, 90.7 mmol) were further added thereto, followed by refluxing for 12 hours while stirring. Then, the reaction mixture was mixed with 2M HCl (40 mL) and extracted three times with dichloromethane (50 mL). The organic layer thus obtained was dried over anhydrous magnesium sulfate, and filtered and distilled under reduced pressure to obtain the title compound (2.2 g) as oil.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Isopropylpiperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Isopropylpiperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Isopropylpiperidin-4-ol
Reactant of Route 5
1-Isopropylpiperidin-4-ol
Reactant of Route 6
1-Isopropylpiperidin-4-ol

Citations

For This Compound
3
Citations
PD Pierson, A Fettes, C Freichel… - Journal of medicinal …, 2009 - ACS Publications
Obesity is a major risk factor in the development of conditions such as hypertension, hyperglycemia, dyslipidemia, coronary artery disease, and cancer. Several pieces of evidence …
Number of citations: 35 pubs.acs.org
T Troxler, D Feuerbach, X Zhang, CR Yang… - …, 2019 - Wiley Online Library
… 1-Isopropylpiperidin-4-yl (1-(5-carbamoylpyridin-2-yl)piperidin-4-yl)carbamate (5): A solution of 1-isopropylpiperidin-4-ol (360 mg, 2.5 mmol) in CH 2 Cl 2 (5 mL) was cooled to 0 C. 4-…
EM Stocking, JM Miller, AJ Barbier, SJ Wilson… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis and structure–activity relationships of a series of novel phenoxyphenyl diamine derivatives with affinity for both the histamine H 3 receptor and the serotonin transporter is …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.